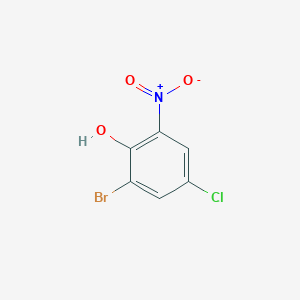

2-Bromo-4-chloro-6-nitrophenol

描述

属性

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 2-Bromo-4-chloro-6-nitrophenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-6-nitrophenol

Introduction

2-Bromo-4-chloro-6-nitrophenol is a halogenated and nitrated phenolic compound of significant interest in synthetic organic chemistry. As a multi-functionalized aromatic ring, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The strategic placement of bromo, chloro, nitro, and hydroxyl groups imparts a unique reactivity profile, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. This guide provides a detailed examination of these core properties, grounded in established analytical techniques and safety protocols, to facilitate its effective and safe application in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure and fundamental identifiers is the cornerstone of any chemical analysis.

-

IUPAC Name: 2-bromo-4-chloro-6-nitrophenol[1]

-

Canonical SMILES: C1=C(C=C(C(=C1[O-])O)Br)Cl[1]

-

InChIKey: POBOBTAMSJHELX-UHFFFAOYSA-N[1]

The molecule consists of a phenol ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 6. The presence of three distinct electron-withdrawing groups, in addition to the hydroxyl group, profoundly influences the compound's acidity, reactivity, and spectral characteristics.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 2-Bromo-4-chloro-6-nitrophenol. It is crucial to note that some values, particularly for thermodynamic properties like boiling point, are often predicted through computational models due to the compound's thermal lability.

| Property | Value | Source(s) |

| Molecular Weight | 252.45 g/mol | [1][4][5] |

| Appearance | White-like or light brown crystalline powder | [5] |

| Melting Point | 125 °C | [5] |

| Boiling Point | 250.1 ± 35.0 °C (Predicted) | [5] |

| Density | 1.974 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.1 (Predicted) | [1][5] |

| Flash Point | 105.0 ± 25.9 °C | [5] |

| Vapor Pressure | 0.014 mmHg at 25°C | [5] |

| Refractive Index | 1.661 (Predicted) | [5] |

Experimental Determination of Key Properties

The following sections detail the methodologies for determining critical physicochemical parameters. The choice of these methods is dictated by their reliability, reproducibility, and the insights they offer into the compound's behavior.

Melting Point Determination: A Purity Indicator

The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically broaden and depress this range.

Methodology: Capillary Melting Point Determination

This technique is favored for its simplicity and the small sample quantity required.

-

Sample Preparation: A small amount of finely powdered, dry 2-Bromo-4-chloro-6-nitrophenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Protocol: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (125 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Causality: The transition from a solid to a liquid involves overcoming the crystal lattice energy. Impurities disrupt this lattice, requiring less energy (a lower temperature) to break down the structure over a broader temperature range.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that dictates the choice of solvents for reactions, purification (e.g., recrystallization), and analytical sample preparation. The polarity of 2-Bromo-4-chloro-6-nitrophenol, arising from its hydroxyl and nitro groups, suggests higher solubility in polar solvents.[6]

Methodology: Qualitative Solubility Assessment

This method provides a practical understanding of solubility in a range of common laboratory solvents.

-

Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A fixed amount of the compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to the test tube at room temperature (approx. 25 °C).

-

Observation: The mixture is agitated (e.g., vortexed) for a set time (e.g., 1 minute). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Heating (Optional): For samples that are partially soluble or insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.

Causality: The principle of "like dissolves like" governs solubility. The polar hydroxyl group of 2-Bromo-4-chloro-6-nitrophenol can form hydrogen bonds with polar protic solvents like water and ethanol, promoting solubility.[6] Its overall polarity also allows for favorable dipole-dipole interactions with polar aprotic solvents. Conversely, its interaction with non-polar solvents like hexane is weak, leading to low solubility.[6]

Caption: Workflow for Qualitative Solubility Assessment.

Acidity (pKa): Understanding Ionization State

The pKa value is a measure of a compound's acidity. For a phenol, it defines the pH at which the acidic proton of the hydroxyl group is 50% dissociated. This is critical in drug development for predicting absorption and in synthetic chemistry for choosing appropriate bases for deprotonation reactions. The electron-withdrawing nature of the nitro, bromo, and chloro substituents is expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10).

Methodology: Potentiometric Titration

This is a precise method for determining the pKa by monitoring pH changes during neutralization with a base.

-

Sample Preparation: A precisely weighed amount of 2-Bromo-4-chloro-6-nitrophenol is dissolved in a suitable solvent system (e.g., an ethanol/water mixture to ensure solubility).

-

Apparatus Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Causality: The stability of the conjugate base (the phenoxide anion) determines the acidity of the phenol. The electron-withdrawing nitro and halogen groups delocalize the negative charge of the phenoxide ion through inductive and resonance effects, stabilizing it. This stabilization facilitates the dissociation of the proton, resulting in a stronger acid (lower pKa).

Caption: Synthesis of 2-Bromo-4-chloro-6-nitrophenol.

Safety and Handling

Due to its chemical nature, 2-Bromo-4-chloro-6-nitrophenol must be handled with appropriate care.

GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [3]* First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. [3][7] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3][7] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [3][7] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [3][7]* Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. [3]

-

Conclusion

2-Bromo-4-chloro-6-nitrophenol is a compound with well-defined physicochemical properties that are critical to its application in research and development. Its moderate melting point, predictable solubility in polar solvents, and pronounced acidity are direct consequences of its substituted phenolic structure. By employing the standardized experimental protocols and adhering to the safety guidelines outlined in this document, scientists can confidently and safely utilize this valuable chemical intermediate for a wide range of synthetic applications.

References

- 2-Bromo-4-chloro-3-methyl-6-nitro-phenol - Smolecule. (2024-04-15).

- 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem.

- 15969-10-5, 2-bromo-4-chloro-6-nitro-phenol Formula - ECHEMI.

- 2-BroMo-6-chloro-4-nitro-phenol - ChemicalBook.

- Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1) - NINGBO INNO PHARMCHEM CO.,LTD.

- 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 - ChemicalBook. (2025-07-24).

- 2-bromo-4-chloro-6-nitro-phenol (cas 15969-10-5) SDS/MSDS download - Guidechem.

- 2-Bromo-4-nitrophenol - Solubility of Things.

- 2-BROMO-4-CHLORO-6-NITROPHENOL - ChemicalBook.

- 2-bromo-4-chloro-6-nitro-phenol SDS, 15969-10-5 Safety Data Sheets - ECHEMI.

- 2-bromo-4-chloro-6-nitrophenol | SCBT - Santa Cruz Biotechnology.

Sources

- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

2-Bromo-4-chloro-6-nitrophenol spectral data interpretation

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-4-chloro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-bromo-4-chloro-6-nitrophenol, a polysubstituted aromatic compound of interest in synthetic chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral signatures. We will delve into the principles and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols and explains the logic behind spectral assignments, providing researchers and drug development professionals with a robust framework for the structural elucidation of complex small molecules.

Molecular Structure and Spectroscopic Implications

The unequivocal identification of a chemical entity relies on the synergistic interpretation of multiple spectroscopic techniques. The structure of 2-bromo-4-chloro-6-nitrophenol presents a unique combination of functional groups on a benzene ring: a hydroxyl group (phenol), a nitro group, and two different halogen atoms. Each substituent imparts distinct electronic effects (inductive and resonance), which profoundly influence the resulting spectra.

-

Hydroxyl (-OH): An activating, ortho-, para-directing group. It is an electron-donating group (EDG) by resonance.

-

Nitro (-NO₂): A deactivating, meta-directing group. It is a very strong electron-withdrawing group (EWG) by both resonance and induction.

-

Bromo (-Br) & Chloro (-Cl): Deactivating, ortho-, para-directing groups. They are electron-withdrawing by induction but electron-donating by resonance.

These competing electronic effects create a unique electron distribution around the aromatic ring, which is key to deciphering its NMR spectra. The presence of all these groups provides characteristic signals in IR and MS.

Caption: Molecular structure of 2-bromo-4-chloro-6-nitrophenol.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The structure of 2-bromo-4-chloro-6-nitrophenol has no plane of symmetry, meaning all protons are chemically distinct. We predict three signals:

-

Two Aromatic Protons (H-3 and H-5): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1]. The strong electron-withdrawing nature of the nitro group at C-6 will significantly deshield the adjacent H-5, shifting it downfield. The H-3 proton is situated between a bromine and a chlorine atom, both of which are inductively withdrawing, also causing a downfield shift. These two protons are four bonds apart and will exhibit a small meta-coupling (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets[2].

-

One Phenolic Proton (-OH): The chemical shift of a phenolic proton can vary widely (3-8 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding[3]. It typically appears as a broad singlet because its coupling to other protons is often averaged out by rapid chemical exchange. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is expected, which can shift the proton significantly downfield.

Data Interpretation

A representative ¹H NMR spectrum would exhibit the following key features, summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.1 - 8.3 | Doublet (d) | ~2.5 | 1H |

| H-3 | 7.7 - 7.9 | Doublet (d) | ~2.5 | 1H |

| -OH | 10.5 - 11.5 (variable) | Singlet (s) | - | 1H |

Causality: The significant downfield shift of the -OH proton provides strong evidence for intramolecular hydrogen bonding with the ortho-nitro group. The relative positions of H-5 and H-3 are dictated by the superior deshielding effect of the adjacent nitro group compared to the halogens.

Caption: ¹H-¹H coupling relationship in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2-bromo-4-chloro-6-nitrophenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for phenols to clearly observe the -OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Analysis: Calibrate the spectrum to the TMS peak. Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Spectrum

The lack of symmetry in 2-bromo-4-chloro-6-nitrophenol means all six aromatic carbons are chemically non-equivalent and will produce six distinct signals[4][5]. Aromatic carbons typically resonate between 120-150 ppm[4].

-

Substituent Effects: The chemical shifts are heavily influenced by the attached groups.

-

C-OH (C-1): The oxygen atom is deshielding, shifting this carbon downfield (typically 150-160 ppm).

-

C-NO₂ (C-6): The electron-withdrawing nitro group deshields C-6.

-

C-Br (C-2) & C-Cl (C-4): Halogens have a complex effect. They are electronegative (deshielding) but also exhibit a "heavy atom effect" (shielding), particularly bromine. Their final shifts are a balance of these factors.

-

C-H (C-3 & C-5): These carbons are influenced by all surrounding groups. C-5, adjacent to the nitro group, is expected to be more deshielded than C-3.

-

Data Interpretation

A representative ¹³C NMR spectrum would display six signals in the aromatic region, assigned based on established substituent chemical shift (SCS) effects[6][7].

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | 150 - 155 | Attached to electronegative oxygen. |

| C-6 (-NO₂) | 140 - 145 | Deshielded by the nitro group. |

| C-4 (-Cl) | 128 - 133 | Influenced by chlorine and adjacent nitro group. |

| C-5 (-H) | 125 - 130 | Deshielded by ortho-nitro and para-hydroxyl groups. |

| C-3 (-H) | 120 - 125 | Influenced by ortho-bromo, para-chloro, and ortho-hydroxyl groups. |

| C-2 (-Br) | 110 - 115 | Shielded by the "heavy atom effect" of bromine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required compared to ¹H NMR.

-

Processing & Analysis: The processing steps are similar to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of 2-bromo-4-chloro-6-nitrophenol will be complex, but several key absorption bands can be predicted and identified.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200 - 3400 | O-H stretch (phenolic) | Medium | May appear sharper than a typical phenol due to strong intramolecular hydrogen bonding with the ortho-nitro group[8]. |

| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of protons on a benzene ring[9]. |

| 1580 - 1610 | Aromatic C=C ring stretch | Strong | Multiple bands are expected in this region for substituted benzenes[3]. |

| 1520 - 1550 | Asymmetric N-O stretch (NO₂) | Strong | A very strong and characteristic absorption for aromatic nitro compounds[10]. |

| 1330 - 1360 | Symmetric N-O stretch (NO₂) | Strong | The second key band for the nitro group[10]. |

| ~1200 | C-O stretch (phenolic) | Strong | Differentiates phenols from aliphatic alcohols[9]. |

| 1000 - 1100 | C-Cl stretch | Medium | Found in the fingerprint region. |

| 550 - 650 | C-Br stretch | Medium | Found in the lower frequency fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 2-bromo-4-chloro-6-nitrophenol (C₆H₃BrClNO₃) is approximately 252.45 g/mol [11]. The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: The combination of one Br and one Cl atom creates a highly characteristic pattern for the molecular ion cluster:

-

M⁺ peak: (⁷⁹Br, ³⁵Cl) - The nominal mass peak.

-

M+2 peak: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - This peak will be very intense, nearly 1.25 times the intensity of the M⁺ peak.

-

M+4 peak: (⁸¹Br, ³⁷Cl) - This peak will have an intensity of about 40% of the M⁺ peak. This unique "M, M+2, M+4" signature is definitive proof for the presence of one bromine and one chlorine atom.

-

Data Interpretation: Fragmentation

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The fragmentation of halogenated phenols often involves competition between the loss of a halogen radical, hydrogen halide, or CO[12][13].

-

[M - NO₂]⁺: Loss of the nitro group (46 Da) is a common fragmentation pathway.

-

[M - Br]⁺: Loss of the bromine radical (79 or 81 Da).

-

[M - Cl]⁺: Loss of the chlorine radical (35 or 37 Da).

-

[M - CO]⁺: Loss of carbon monoxide (28 Da) from the phenol ring is a characteristic fragmentation for phenols[3].

| m/z (Nominal) | Ion Fragment | Comments |

| 251/253/255 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClNO₃]⁺ | Molecular ion cluster. The base peak may vary. |

| 205/207/209 | [M - NO₂]⁺ | Loss of nitro group. Isotopic pattern for Br and Cl remains. |

| 172/174 | [M - Br]⁺ | Loss of bromine. Isotopic pattern for Cl remains (3:1 ratio). |

| 223/225 | [M - CO]⁺ | Loss of CO. Isotopic pattern for Br and Cl remains. |

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The power of spectroscopic analysis lies in integrating the data from all methods. A logical workflow ensures a self-validating system for structure confirmation.

Caption: Workflow for integrated spectral analysis.

Conclusion

The spectral analysis of 2-bromo-4-chloro-6-nitrophenol is a quintessential example of modern structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of the aromatic core, dictated by the interplay of electron-donating and -withdrawing substituents. Infrared spectroscopy provides irrefutable evidence for the key functional groups, while mass spectrometry confirms the molecular weight and elemental composition through its unique and characteristic isotopic signature. By synthesizing the information from these orthogonal techniques, we can confidently and unequivocally confirm the structure of the target molecule. This guide serves as a template for approaching the spectral interpretation of similarly complex substituted aromatic systems.

References

-

National Institutes of Health (NIH). "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications." Available at: [Link]

-

RSC Publishing. "Competing Fragmentations in the Mass Spectra of Halogenated Phenols." (1969). Available at: [Link]

-

University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Available at: [Link]

-

RSC Publishing. "Competing fragmentations in the mass spectra of halogenated phenols." Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

-

Taylor & Francis Online. "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." (2018). Available at: [Link]

-

TheElkchemist. "Interpreting H-NMR Spectra Aromatic Molecule." YouTube, 2024. Available at: [Link]

-

CHEM220 Laboratory. "Interpreting Aromatic NMR Signals." YouTube, 2021. Available at: [Link]

-

Chemistry LibreTexts. "Spectral Characteristics of the Benzene Ring." (2015). Available at: [Link]

-

Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." (2024). Available at: [Link]

-

Michigan State University. "Short Summary of 1H-NMR Interpretation." Available at: [Link]

-

ResearchGate. "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." (2018). Available at: [Link]

-

Michigan State University. "Summary of C13-NMR Interpretation." Available at: [Link]

-

ResearchGate. "Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol." (2017). Available at: [Link]

-

The Royal Society of Chemistry. "Supporting information for - The Royal Society of Chemistry." Available at: [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of phenol." Available at: [Link]

-

SpectraBase. "4-Nitrophenol." Available at: [Link]

-

R Discovery. "Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives." (1992). Available at: [Link]

-

Bartleby. "P-Nitrophenol Vs Ir." Available at: [Link]

-

ResearchGate. "Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol (C) in cyclohexane solution." (2007). Available at: [Link]

-

SpectraBase. "2-BrOMO-3,6-DICHLORO-4-NITROPHENOL - Optional[13C NMR]." Available at: [Link]

-

Chemistry LibreTexts. "Spectroscopy of Alcohols and Phenols." (2022). Available at: [Link]

-

ResearchGate. "Absorption spectra of (a) m-nitrophenol (4.3 g ml −1 ), (b) o-nitrophenol (3.4 g ml −1 ) and p-nitrophenol (4.6 g ml −1 ) at different pH." (2012). Available at: [Link]

-

PubChem, National Institutes of Health. "2-Bromo-4-nitrophenol." Available at: [Link]

-

SpectraBase. "2-Bromo-4-nitrophenol." Available at: [Link]

-

PubChem, National Institutes of Health. "2-Bromo-4-chloro-6-nitrophenol." Available at: [Link]

-

NIST WebBook. "2-Bromo-4-methyl-6-nitrophenol." Available at: [Link]

-

The Royal Society of Chemistry. "Electronic Supporting Information." Available at: [Link]

-

PubChem, National Institutes of Health. "2-Bromo-4-methyl-6-nitrophenol." Available at: [Link]

-

J-Stage. "Study of Endocrine Disruptor Octylphenol Isomers Using Collision-Induced Dissociation Mass Spectrometry." (2008). Available at: [Link]

-

University of Colorado Boulder. "CHAPTER 2 Fragmentation and Interpretation of Spectra." Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232)." Available at: [Link]

-

SpectraBase. "2-Bromo-4-chlorophenol - Optional[1H NMR] - Spectrum." Available at: [Link]

-

University of Calgary. "IR Spectroscopy Tutorial: Nitro Groups." Available at: [Link]

-

NIST WebBook. "Phenol, 2-bromo-4-chloro-." Available at: [Link]

-

University of Regensburg. "13C-NMR: 4-Nitrophenol." Available at: [Link]

-

Doc Brown's Chemistry. "Mass spectrum of phenol." Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrophenol (CAS Number: 15969-10-5)

Introduction

2-Bromo-4-chloro-6-nitrophenol is a halogenated nitroaromatic compound with significant utility in synthetic organic chemistry. Its trifunctional nature, featuring hydroxyl, nitro, and two distinct halogen substituents on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Identity and Physicochemical Properties

The unique substitution pattern of 2-Bromo-4-chloro-6-nitrophenol, with bromine, chlorine, and a nitro group, imparts distinct chemical properties that are instrumental in its synthetic applications.[1]

| Property | Value | Source(s) |

| CAS Number | 15969-10-5 | [2] |

| IUPAC Name | 2-bromo-4-chloro-6-nitrophenol | [2] |

| Synonyms | Phenol, 2-bromo-4-chloro-6-nitro- | [3] |

| Molecular Formula | C₆H₃BrClNO₃ | [2] |

| Molecular Weight | 252.45 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | [4] |

Chemical Structure:

Caption: Chemical structure of 2-Bromo-4-chloro-6-nitrophenol.

Synthesis of 2-Bromo-4-chloro-6-nitrophenol

The synthesis of 2-Bromo-4-chloro-6-nitrophenol can be achieved through various routes, typically involving electrophilic aromatic substitution reactions. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.

Method 1: Bromination of 4-chloro-2-nitrophenol

A common and effective method involves the bromination of 4-chloro-2-nitrophenol.[5][6]

Experimental Protocol:

-

Dissolve 4-chloro-2-nitrophenol (1.0 equivalent) in glacial acetic acid (0.64 M).

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.

-

Continue stirring in the ice bath for 3 hours, allowing the mixture to gradually warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add pre-cooled deionized water to the reaction mixture to precipitate the product.

-

Collect the resulting yellow-orange solid by filtration.

-

Wash the solid sequentially with deionized water and heptane.

-

Dry the product in a high-vacuum oven to yield 2-bromo-4-chloro-6-nitrophenol as a yellow powder.[5]

Synthesis Workflow:

Sources

- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 2. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 2-Bromo-4-chloro-6-nitrophenol

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the chemical reactivity of 2-bromo-4-chloro-6-nitrophenol, with a specific focus on its behavior in electrophilic aromatic substitution reactions. We will delve into the electronic and steric influences of the substituents that dictate the regioselectivity of this polysubstituted phenol.

Molecular Structure and Electronic Landscape

2-Bromo-4-chloro-6-nitrophenol is a highly substituted aromatic compound with the molecular formula C₆H₃BrClNO₃.[1] The phenol ring is adorned with four distinct substituents: a hydroxyl (-OH) group, a bromine (-Br) atom, a chlorine (-Cl) atom, and a nitro (-NO₂) group. The interplay of the electronic effects of these groups governs the molecule's reactivity.

Substituent Analysis:

-

Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and an ortho, para-director.[2][3] Its oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.[4]

-

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are unique in that they are deactivating yet ortho, para-directing.[5] Their high electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.[6] However, they also possess lone pairs that can be donated via resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[5]

-

Nitro (-NO₂) Group: The nitro group is a powerful deactivating group and a meta-director.[7][8] It strongly withdraws electron density from the aromatic ring through both inductive (-I effect) and resonance (-R effect), making the ring significantly less nucleophilic and thus less reactive towards electrophiles.[9]

The combined influence of these substituents creates a complex electronic environment on the aromatic ring, with the powerful activating effect of the hydroxyl group competing against the deactivating effects of the halogens and the strongly deactivating nitro group.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The positions on the benzene ring available for substitution are C3 and C5. The directing effects of the existing substituents will determine the preferred site of electrophilic attack.

-

Position C3: This position is ortho to the deactivating nitro group and meta to the activating hydroxyl group and the deactivating bromine atom.

-

Position C5: This position is para to the activating hydroxyl group and ortho to the deactivating chlorine atom. It is also meta to the nitro and bromo groups.

Directing Effects on Available Positions:

| Position | -OH (at C1) | -Br (at C2) | -Cl (at C4) | -NO₂ (at C6) | Overall Influence |

| C3 | meta | ortho | meta | ortho | Moderately deactivated |

| C5 | para | meta | ortho | meta | Strongly Activated |

The hydroxyl group, being a strong activating group, will predominantly direct incoming electrophiles to its para position (C5). While the halogens also have an ortho, para-directing effect, the activating influence of the hydroxyl group is significantly stronger. The nitro group's strong deactivating and meta-directing nature further disfavors substitution at the positions ortho and para to it. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position .

Sources

- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 8. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 9. studymind.co.uk [studymind.co.uk]

2-Bromo-4-chloro-6-nitrophenol comprehensive literature review

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrophenol

Introduction and Overview

2-Bromo-4-chloro-6-nitrophenol is a halogenated and nitrated aromatic organic compound. Its molecular structure, featuring a phenol ring substituted with bromine, chlorine, and a nitro group, makes it a compound of significant interest in synthetic chemistry. The strategic placement of these functional groups—a hydroxyl group, two different halogens, and a strongly electron-withdrawing nitro group—creates a versatile chemical intermediate with multiple reactive sites. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

The presence of these distinct functional groups allows for a wide array of chemical transformations, including electrophilic and nucleophilic substitutions, reduction of the nitro group, and cross-coupling reactions. These characteristics position 2-Bromo-4-chloro-6-nitrophenol as a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes key identifiers and computed properties for 2-Bromo-4-chloro-6-nitrophenol.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-6-nitrophenol | [2] |

| CAS Number | 15969-10-5 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₃ | [2][3] |

| Molecular Weight | 252.45 g/mol | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)Br)Cl | [2] |

| InChI Key | POBOBTAMSJHELX-UHFFFAOYSA-N | [2] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 250.89848 Da | [2][4] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

Synthesis and Manufacturing

The most prevalent and well-documented method for synthesizing 2-Bromo-4-chloro-6-nitrophenol is through the direct electrophilic bromination of 4-chloro-2-nitrophenol. This pathway offers a high-yield and relatively straightforward approach.

Causality Behind Experimental Choices:

-

Starting Material: 4-chloro-2-nitrophenol is selected because the hydroxyl (-OH) and nitro (-NO₂) groups are already in the desired positions relative to each other. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile (Br⁺) is directed to the position ortho to the powerful hydroxyl activator and meta to the nitro group, which corresponds to position 6.

-

Solvent: Glacial acetic acid is a common solvent for halogenation reactions. It is polar enough to dissolve the starting material and reagents but is less reactive than the aromatic ring, preventing unwanted side reactions.

-

Reagent: Elemental bromine (Br₂) is the source of the electrophile.

-

Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction, minimizing the formation of poly-brominated byproducts.[4][5] The temperature is then allowed to rise to ensure the reaction proceeds to completion.[4][5]

An alternative reported synthesis involves the nitration of 4-chloro-2-bromophenol using sodium nitrate and concentrated sulfuric acid.[4]

Reactivity and Mechanistic Insights

The chemical behavior of 2-Bromo-4-chloro-6-nitrophenol is dictated by its array of functional groups, making it a versatile intermediate.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is available for O-alkylation to form ethers or esterification reactions.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂).[1] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can undergo a vast number of subsequent reactions, such as diazotization or amide bond formation.

-

Halogen Atoms (-Br, -Cl): The bromine atom is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[1] Generally, the C-Br bond is more reactive and susceptible to cleavage in these reactions than the more stable C-Cl bond, allowing for selective functionalization. The bromine atom is also more readily eliminated than chlorine during certain electrophilic processes.[6]

Applications in Research and Development

While specific, large-scale industrial applications for 2-Bromo-4-chloro-6-nitrophenol are not widely documented, its true value lies in its role as a versatile intermediate in organic synthesis.[6]

-

Building Block in Complex Synthesis: The multiple, selectively addressable functional groups make it an ideal starting point for synthesizing complex molecules with precise substitution patterns.[6]

-

Pharmaceutical Intermediate Potential: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, the closely related 2-Bromo-6-nitrophenol is a documented precursor in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1] This highlights the potential utility of 2-Bromo-4-chloro-6-nitrophenol in constructing novel pharmaceutical candidates where its specific substitution pattern could be advantageous for modulating biological activity or physicochemical properties. Halogenated intermediates containing bromine, chlorine, and fluorine are known to be utilized in multi-step API synthesis across various therapeutic areas, including antidiabetics and antihypertensives.[7]

Safety and Handling

Proper handling of 2-Bromo-4-chloro-6-nitrophenol is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2][8]

-

First Aid: If swallowed, call a poison center or doctor.[9] If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[3][8] If inhaled, move the person into fresh air.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

-

Detailed Experimental Protocol: Synthesis

The following protocol is a synthesized methodology based on literature procedures for the bromination of 4-chloro-2-nitrophenol.[4][5]

Objective: To synthesize 2-Bromo-4-chloro-6-nitrophenol.

Materials:

-

4-chloro-2-nitrophenol (1.0 eq.)

-

Bromine (1.1 eq.)

-

Glacial Acetic Acid

-

Ice-water bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Büchner funnel and filter paper

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol (e.g., 3.12 g, 18.0 mmol) in glacial acetic acid (e.g., 25 mL).[4]

-

Cooling: Cool the solution to between 5-10°C using an ice-water bath.

-

Bromine Addition: Slowly add bromine (e.g., 1.0 mL, 19.7 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at or below 10°C during the addition.[4][5]

-

Reaction: After the addition is complete, continue stirring the mixture at 10°C for 30 minutes.[4]

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[4][5]

-

Quenching & Precipitation: Dilute the reaction mixture by pouring it into a beaker of ice-water. A yellow-orange precipitate of the product should form immediately.[4][5]

-

Isolation (Method A - Filtration): Vigorously stir the suspension and then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with water until the filtrate is near neutral pH, and then wash with a small amount of cold heptane.[4][5]

-

Isolation (Method B - Extraction): Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 30 mL).[4] Combine the organic layers.

-

Drying: Dry the filtered solid under high vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.[4]

-

Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by recrystallization. A yield of 76-95% can be expected.[4][5]

-

Analysis: Confirm product identity and purity using techniques such as GC-MS, LC-MS, NMR, or by melting point determination.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 7. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-chloro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-4-chloro-6-nitrophenol, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the intricate interplay of electronic and steric effects governed by the bromo, chloro, nitro, and hydroxyl substituents, which collectively define the molecule's physicochemical properties and reactivity. This document serves as a critical resource for researchers, offering detailed synthetic protocols, in-depth spectroscopic characterization, and a thorough examination of its conformational landscape, underpinned by the principles of intramolecular hydrogen bonding.

Introduction

2-Bromo-4-chloro-6-nitrophenol is a versatile synthetic intermediate whose utility stems from its unique substitution pattern on the phenolic ring. The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (hydroxyl) groups imparts a distinct chemical personality to the molecule, making it a valuable precursor for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its potential biological activity. This guide aims to provide a holistic view of this molecule, from its synthesis to its structural intricacies.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 2-Bromo-4-chloro-6-nitrophenol are summarized below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-6-nitrophenol | [2] |

| CAS Number | 15969-10-5 | [2] |

| Molecular Formula | C₆H₃BrClNO₃ | [2] |

| Molecular Weight | 252.45 g/mol | [2] |

| Appearance | Pale yellow or light brown crystalline powder | [3][4] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Solubility Profile: 2-Bromo-4-chloro-6-nitrophenol is generally soluble in polar organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Its solubility in non-polar solvents is limited.

Synthesis of 2-Bromo-4-chloro-6-nitrophenol

The synthesis of 2-Bromo-4-chloro-6-nitrophenol can be achieved through electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern due to the directing effects of the substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The halogen atoms are deactivating but ortho, para-directing.

A common and effective synthetic strategy involves the bromination of 4-chloro-2-nitrophenol. This approach leverages the directing effects of the existing substituents to install the bromine atom at the desired position.

Caption: Synthetic workflow for 2-Bromo-4-chloro-6-nitrophenol.

Detailed Experimental Protocol: Bromination of 4-chloro-2-nitrophenol

This protocol is adapted from established methods for the halogenation of substituted phenols.[5][6]

Materials:

-

4-chloro-2-nitrophenol

-

Glacial Acetic Acid

-

Bromine

-

Deionized Water

-

Heptane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in glacial acetic acid (0.64 M concentration) and cool the solution in an ice bath.

-

Slowly add 1.1 equivalents of bromine dropwise to the stirred solution, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Collect the yellow-orange precipitate by vacuum filtration.

-

Wash the solid sequentially with deionized water until the filtrate is neutral, followed by a wash with cold heptane.

-

Dry the product under high vacuum to yield 2-bromo-4-chloro-6-nitrophenol.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction without being overly reactive.

-

Low Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of by-products.

-

Ice-Water Quench: The addition of the reaction mixture to ice water precipitates the organic product, which has low solubility in water, allowing for its separation from the reaction medium.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Bromo-4-chloro-6-nitrophenol.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling constants influenced by the electronic effects of the substituents. The phenolic proton may be broad and its chemical shift can be solvent-dependent. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative substituents appearing further downfield. |

| FT-IR | Characteristic absorption bands for the O-H stretch (potentially broad due to hydrogen bonding), C=C stretching of the aromatic ring, and strong asymmetric and symmetric stretches for the NO₂ group will be observed. C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |

| UV-Vis | The electronic spectrum is expected to show absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. The presence of the nitro and hydroxyl groups will influence the position and intensity of these bands.[7] |

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The conformation of 2-Bromo-4-chloro-6-nitrophenol is primarily dictated by the orientation of the hydroxyl and nitro groups. Due to their proximity in the ortho position, a strong intramolecular hydrogen bond is expected to form between the hydroxyl proton and one of the oxygen atoms of the nitro group.[8][9][10]

This intramolecular hydrogen bond has several significant consequences:

-

Planarity: The formation of a stable six-membered ring-like structure through the hydrogen bond favors a planar conformation of the molecule.[11]

-

Restricted Rotation: The rotation of the hydroxyl and nitro groups is significantly hindered.

-

Physicochemical Properties: Intramolecular hydrogen bonding reduces the potential for intermolecular hydrogen bonding, which typically leads to a lower boiling point and decreased solubility in water compared to its meta and para isomers where intermolecular hydrogen bonding would predominate.[8]

Caption: Conformational preference of 2-Bromo-4-chloro-6-nitrophenol.

Computational studies on similar molecules, such as 2-nitrophenol, using Density Functional Theory (DFT) have confirmed that the conformer with the intramolecular hydrogen bond is the most stable.[12] Similar computational analysis on 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol also provides insights into the influence of substituents on the molecular geometry and vibrational frequencies.[13]

Potential Applications and Biological Activity

2-Bromo-4-chloro-6-nitrophenol serves as a key building block in organic synthesis. Its multiple reactive sites allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of:

-

Pharmaceuticals: Halogenated and nitrated aromatic compounds are common motifs in many drug molecules.[14]

-

Agrochemicals: Substituted phenols are used in the development of herbicides and fungicides.[1]

-

Dyes and Pigments: The chromophoric nature of the nitrophenol core makes it a candidate for the synthesis of coloring agents.

The biological activity of halogenated nitrophenols is an area of active research. The presence of halogens can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to increased biological activity.[15][16][17] Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[14] Specifically, dihalogenated nitrophenols have been identified as emerging disinfection byproducts in drinking water with potential cardiotoxic effects.[18] Further investigation into the specific biological profile of 2-Bromo-4-chloro-6-nitrophenol is warranted.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and conformational properties of 2-Bromo-4-chloro-6-nitrophenol. The interplay of its various substituents governs its chemical behavior and three-dimensional structure, with intramolecular hydrogen bonding playing a pivotal role in defining its preferred conformation. The synthetic protocols and spectroscopic data presented herein offer a practical framework for researchers working with this compound. As a versatile synthetic intermediate, 2-Bromo-4-chloro-6-nitrophenol holds significant potential for the development of novel molecules with diverse applications in medicine, agriculture, and materials science.

References

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Retrieved from [Link]

-

Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"? Retrieved from [Link]

-

MPPSC Notes. (2025). Write the types of hydrogen bonding in P-nitrophenol and O-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ACS Publications. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

-

ResearchGate. (2024). Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. Retrieved from [Link]

-

YouTube. (2025). Electrophilic aromatic substitution reactions of phenols #jee #neet #chemi. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-nitrophenol. Retrieved from [Link]

-

Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

-

ResearchGate. (2025). Biological activities of natural halogen compounds. Retrieved from [Link]

-

ResearchGate. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Retrieved from [Link]

-

PMC. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-bromo-4-chloro-6-[(2,4-dimethylphenylimino)methyl]phenol, C15H13BrClNO. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Retrieved from [Link]

-

MDPI. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Neuman, R. C. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

PubMed. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]

-

IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]

-

MDPI. (2026). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. Retrieved from [Link]

-

Semantic Scholar. (2022). Analysis of Conformational Preferences in Caffeine. Retrieved from [Link]

Sources

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-4-chloro-6-nitrophenol | 15969-10-5 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 7. ijcrt.org [ijcrt.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. testbook.com [testbook.com]

- 10. Write the types of hydrogen bonding in P-nitrophenol and O-nitrophenol. - MPPCS Exam Preparation [madhyapradesh.pscnotes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 2-Bromo-4-chloro-6-nitrophenol: A Guide for Researchers

Introduction

2-Bromo-4-chloro-6-nitrophenol is a halogenated nitrophenolic compound with significant potential in various chemical and pharmaceutical applications. Its unique molecular structure, featuring electron-withdrawing nitro and halogen groups on a phenol backbone, imparts distinct electronic and spectroscopic properties that are of great interest to researchers in drug discovery and materials science. This technical guide provides an in-depth exploration of the theoretical and computational studies of 2-Bromo-4-chloro-6-nitrophenol, offering insights into its molecular geometry, vibrational signatures, electronic characteristics, and non-linear optical (NLO) potential. By leveraging Density Functional Theory (DFT) and other computational methods, we can elucidate the structure-property relationships that govern the behavior of this molecule, thereby accelerating its application in novel research and development endeavors.

PART 1: Molecular Structure and Synthesis

Optimized Molecular Geometry

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation. For 2-Bromo-4-chloro-6-nitrophenol, geometry optimization is typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of 2-Bromo-4-chloro-6-nitrophenol

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 120.1 |

| C-N | 1.47 | C-C-N | 118.7 |

| N-O | 1.22 | O-N-O | 123.5 |

| C-O | 1.35 | C-C-O | 121.3 |

| O-H | 0.96 | C-O-H | 109.2 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Synthesis Pathway

A common synthetic route to 2-Bromo-4-chloro-6-nitrophenol involves the bromination of 4-chloro-2-nitrophenol.[3][4] The process typically involves dissolving 4-chloro-2-nitrophenol in acetic acid and then adding bromine under controlled temperature conditions.[3][4]

Caption: A simplified workflow for the synthesis of 2-Bromo-4-chloro-6-nitrophenol.

PART 2: Spectroscopic Analysis - A Computational Perspective

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral properties of molecules. By simulating vibrational and electronic spectra, we can gain a deeper understanding of the underlying molecular motions and electronic transitions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry of 2-Bromo-4-chloro-6-nitrophenol. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model. A comparative analysis of the theoretical and experimental spectra allows for a precise assignment of the observed vibrational bands to specific molecular motions.[5][6]

Table 2: Key Vibrational Frequencies and Assignments for 2-Bromo-4-chloro-6-nitrophenol (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 | O-H stretch | Stretching of the hydroxyl group. |

| ~1580 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1530 | N-O asymmetric stretch | Asymmetric stretching of the nitro group. |

| ~1350 | N-O symmetric stretch | Symmetric stretching of the nitro group. |

| ~1280 | C-O stretch | Stretching of the carbon-oxygen bond. |

| ~1100 | C-H in-plane bend | In-plane bending of aromatic C-H bonds. |

| ~830 | C-Cl stretch | Stretching of the carbon-chlorine bond. |

| ~680 | C-Br stretch | Stretching of the carbon-bromine bond. |

Note: These are predicted frequencies based on studies of similar molecules and may differ from experimental values.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the UV-Vis absorption spectrum of organic molecules.[7] This analysis helps to identify the electronic transitions responsible for the observed absorption bands. For 2-Bromo-4-chloro-6-nitrophenol, the transitions are expected to be of the π → π* and n → π* type, primarily involving the phenyl ring and the nitro group.

PART 3: Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount in determining its chemical behavior and potential applications. Computational chemistry provides a suite of tools to probe these properties at the molecular level.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[8][9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For 2-Bromo-4-chloro-6-nitrophenol, the presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, influencing its charge transfer characteristics.

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[10][11][12] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.[10] For 2-Bromo-4-chloro-6-nitrophenol, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group and the regions around the halogen atoms will exhibit positive potential.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, halogens) groups in 2-Bromo-4-chloro-6-nitrophenol suggests that it may possess significant NLO properties due to intramolecular charge transfer.

PART 4: Experimental Protocols - A Computational Workflow

The following outlines a typical computational workflow for the theoretical study of 2-Bromo-4-chloro-6-nitrophenol.

Step 1: Molecular Structure Input

-

Draw the 2D structure of 2-Bromo-4-chloro-6-nitrophenol using a molecular editor and convert it to a 3D structure.

Step 2: Geometry Optimization

-

Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.

Step 3: Frequency Analysis

-

Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

Step 4: Electronic Property Calculations

-

Perform single-point energy calculations on the optimized geometry to obtain the HOMO and LUMO energies and generate the MEP map.

Step 5: NLO Property Calculations

-

Calculate the first-order hyperpolarizability (β) to assess the NLO potential of the molecule.

Step 6: Data Analysis and Visualization

-

Analyze the output files to extract bond lengths, bond angles, vibrational frequencies, electronic energies, and NLO parameters.

-

Visualize the optimized structure, vibrational modes, HOMO-LUMO orbitals, and MEP map using appropriate software.

Caption: A standard computational workflow for studying molecular properties.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study 2-Bromo-4-chloro-6-nitrophenol. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into the molecule's structural, spectroscopic, and electronic properties. This knowledge is instrumental in guiding the rational design of new molecules with tailored functionalities for applications in drug development and materials science. The synergy between computational predictions and experimental validations will undoubtedly continue to drive innovation in these fields.

References

- Krishnakumar, V., & Kolanchi, K. (2009). Density functional theory calculations and vibrational spectra of 2‐bromo‐4‐chloro phenol and 2‐chloro‐4‐nitro phenol. Journal of Raman Spectroscopy, 40(11), 1551-1558.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291871, 2-Bromo-4-chloro-6-nitrophenol. Retrieved from [Link]

- Juliet Brintha, C. S., & Jini Pramila, M. (2023). Investigation of 2-bromo-6-chloro-4-nitroaniline single crystals for laser and optoelectronics: a nonlinear optical perspective.

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

- Krishnakumar, V., Jayamani, N., Mathammal, R., & Parasuram, K. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11064884, 2-Bromo-4-chloro-6-nitroaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of... Retrieved from [Link]

- Ben-Salah, A., et al. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Molecules, 20(3), 4042-4056.

- Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate.

- Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol.

-

MDPI. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Retrieved from [Link]